N-(4-methoxyphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
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Overview
Description
The compound “N-(4-methoxyphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide” is a complex organic molecule. It contains several functional groups, including an amide group (-CONH2), a thioether group (-S-), a triazolopyrimidine group, and a methoxyphenyl group. These functional groups suggest that this compound may have interesting chemical and biological properties.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the preparation of the appropriate phenyl, tolyl, and triazolopyrimidine precursors. The exact synthetic route would depend on the specific reactivity and compatibility of these components.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings. The electron-donating methoxy group and the electron-withdrawing amide group could potentially have interesting effects on the electronic structure of the molecule.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the amide, thioether, and triazolopyrimidine groups. For example, the amide group might be susceptible to hydrolysis or reduction reactions, while the thioether group might participate in oxidation reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group and the nonpolar methoxyphenyl group could give the compound both polar and nonpolar characteristics.Scientific Research Applications
Antibacterial Applications Compounds containing the 3-acetyl-1-(4-methoxyphenyl)[1,2,4]triazole unit have shown potent inhibitory activities against Gram-positive bacterial strains, outperforming the reference Linezolid in some cases. This suggests potential applications in combating resistant strains like MRSA and VRE (Sanad et al., 2021).
Anticancer Activities Several studies have highlighted the anticancer potential of derivatives related to N-(4-methoxyphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide. Compounds with similar structural features have exhibited potent antiproliferative activities against various human cancer cell lines, including glioblastoma and breast cancer cells. Notably, modifications such as the introduction of alkylurea moieties have led to significant reductions in acute oral toxicity while retaining anticancer efficacy (Wang et al., 2015). Additionally, novel analogs have demonstrated significant activity against the HCT 116 cancer cell line, suggesting a broad spectrum of anticancer applications (Kumar et al., 2019).
Other Therapeutic Applications Further research has expanded the potential applications of compounds with similar structures to include antimicrobial and antitumor activities. For instance, derivatives have shown moderate to high activity against breast carcinoma cell lines and potential as PI3K inhibitors, underscoring their versatility as therapeutic agents with low toxicity (Abdelhamid et al., 2016). Additionally, compounds have exhibited promising antimicrobial properties, indicating potential utility in treating infections beyond traditional antibacterial applications (Gomha et al., 2018).
Safety And Hazards
Without specific information, it’s difficult to predict the safety and hazards associated with this compound. However, like all chemicals, it should be handled with appropriate safety precautions.
Future Directions
Future research on this compound could involve exploring its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activity.
properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O2S/c1-13-3-7-15(8-4-13)26-19-18(24-25-26)20(22-12-21-19)29-11-17(27)23-14-5-9-16(28-2)10-6-14/h3-10,12H,11H2,1-2H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPFHXSLCYAXUGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC(=O)NC4=CC=C(C=C4)OC)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide |
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